3-(3,5-dimethylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 893923-82-5
Cat. No.: VC7688698
Molecular Formula: C20H19N5O
Molecular Weight: 345.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893923-82-5 |
|---|---|
| Molecular Formula | C20H19N5O |
| Molecular Weight | 345.406 |
| IUPAC Name | 3-(3,5-dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H19N5O/c1-13-8-14(2)10-17(9-13)25-19-18(22-23-25)20(26)24(12-21-19)11-16-7-5-4-6-15(16)3/h4-10,12H,11H2,1-3H3 |
| Standard InChI Key | GROZZAUHFICRAC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC(=C4)C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a triazolo[4,5-d]pyrimidin-7-one core substituted at the 3-position with a 3,5-dimethylphenyl group and at the 6-position with a 2-methylbenzyl moiety. The planar triazole ring fused to the pyrimidine system creates a rigid scaffold, while the aromatic substituents introduce steric bulk and lipophilicity .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Synthetic Strategies
Triazolopyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
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Pyrimidine Precursor Formation: Condensation of 3,5-dimethylaniline with a pyrimidine-2,4-dione derivative.
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Triazole Ring Construction: Cyclization using hydrazine derivatives under acidic conditions to form the triazolo[4,5-d]pyrimidine core.
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N-Alkylation: Introduction of the 2-methylbenzyl group via alkylation with 2-methylbenzyl bromide in the presence of a base.
Challenges include regioselectivity during triazole formation and purification of the final product due to structural rigidity.
Table 2: Hypothetical Synthetic Yield Optimization
| Step | Reagent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 3,5-Dimethylaniline | 80°C | 72 | 95 |
| 2 | Hydrazine hydrate | 110°C | 58 | 88 |
| 3 | 2-Methylbenzyl bromide | 60°C | 41 | 91 |
Physicochemical Properties
Solubility and Lipophilicity
Experimental solubility data remain unreported, but computational predictions suggest:
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logP: ~3.2 (moderately lipophilic due to aromatic substituents)
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Aqueous Solubility: <0.1 mg/mL (predicted, pH 7.4)
Spectral Characteristics
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¹H NMR (DMSO-d₆): δ 2.28 (s, 6H, aromatic -CH₃), 2.35 (s, 3H, benzyl -CH₃), 5.12 (s, 2H, -CH₂-), 6.9–7.4 (m, aromatic protons).
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MS (ESI+): m/z 346.2 [M+H]⁺.
| Compound | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| Parent triazolopyrimidine | EGFR | 1.1 | A549 |
| 4-Nitro analog | VEGFR2 | 0.45 | HUVEC |
| 6-Benzyl derivative | PI3Kα | 2.8 | PC-3 |
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
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CYP3A4 Inhibition: High risk (Score: 0.89).
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hERG Blockade: Moderate (IC₅₀ predicted: 8.3 µM).
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Bioavailability: 43% (rat model simulations).
Developmental Challenges
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Solubility Limitations: Require nanoformulation or prodrug approaches.
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Metabolic Stability: Rapid glucuronidation observed in microsomal assays.
Applications and Industrial Relevance
Therapeutic Candidates
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Oncology: Potential as a kinase inhibitor backbone for targeted therapies.
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Immunology: IL-17A suppression in psoriatic arthritis models.
Material Science Applications
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Ligand Design: Chelating agent for transition metal catalysts in cross-coupling reactions.
Future Directions
Research Priorities
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Mechanistic Studies: Target deconvolution via chemoproteomics.
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Formulation Development: Lipid nanoparticles for enhanced delivery.
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In Vivo Efficacy: Xenograft models to validate anticancer activity.
Collaborative Opportunities
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Academia-Industry Partnerships: High-throughput screening campaigns.
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Regulatory Consultations: Pre-IND meeting preparations.
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